N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its distinctive structure and versatile properties. This compound belongs to a class of heterocyclic compounds, incorporating elements from both pyrrolopyridine and chromene frameworks, rendering it significant in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds with a pyrrolopyridine core have been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Compounds targeting fgfrs typically work by binding to these receptors, leading to their dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This process results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt .
Biochemical Pathways
The compound’s interaction with FGFRs affects several biochemical pathways. Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
The compound’s low molecular weight, as suggested in the search results , could potentially contribute to its bioavailability.
Result of Action
The compound’s action on FGFRs can have significant molecular and cellular effects. For instance, inhibition of FGFRs can lead to reduced cell proliferation and induced apoptosis . In vitro, similar compounds have been shown to significantly inhibit the migration and invasion of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesizing N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step synthetic protocols. The process often starts with the preparation of intermediate compounds, leveraging diverse organic reactions:
Initial Step: The construction of the pyrrolopyridine core, often starting from pyridine derivatives.
Intermediate Formation: Introduction of the chromene moiety through cyclization reactions, facilitated by acid or base catalysis.
Final Coupling: The coupling of the pyrrolopyridine intermediate with the chromene derivative in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the synthesis can be scaled up by optimizing reaction conditions to achieve higher yields and purity. This often involves:
Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalysis: Employing homogeneous or heterogeneous catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is known to undergo various chemical reactions:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of bases.
Major Products Formed
Depending on the reaction, products can range from N-oxides to various substituted derivatives, which might have distinct properties and applications.
Scientific Research Applications
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide has several applications in scientific research:
Chemistry: Utilized in synthetic organic chemistry as a building block for complex molecules.
Biology: Acts as a probe in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of materials with specific properties, such as fluorescence.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-5(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(8H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide
Highlighting Uniqueness
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide is distinguished by its specific structure, which confers unique properties like enhanced binding affinity to biological targets and improved stability under various conditions compared to its analogs.
There you go—a deep dive into the fascinating world of this compound. Quite the mouthful, but packed with interesting chemistry!
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c1-22-9-6-13-7-10-23(19(25)17(13)22)11-8-21-18(24)15-12-14-4-2-3-5-16(14)27-20(15)26/h2-7,9-10,12H,8,11H2,1H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMDKLSCNKGJK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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